trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine Dihydrochloride
Description
Properties
Molecular Formula |
C9H20Cl2F2N2 |
|---|---|
Molecular Weight |
265.17 g/mol |
IUPAC Name |
4-N-(1,1-difluoropropan-2-yl)cyclohexane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C9H18F2N2.2ClH/c1-6(9(10)11)13-8-4-2-7(12)3-5-8;;/h6-9,13H,2-5,12H2,1H3;2*1H |
InChI Key |
SJUUCNJZQGAVHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)F)NC1CCC(CC1)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine Dihydrochloride typically involves multiple steps, including:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the difluoropropyl group: This step may involve the use of difluorinated reagents under specific conditions to ensure the correct substitution pattern.
Formation of the dihydrochloride salt: The final step involves the conversion of the free base to its dihydrochloride salt form, typically through treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary and secondary amine groups in this compound participate in nucleophilic substitution (SN1/SN2) reactions. The fluorine atoms on the propyl group enhance the electrophilicity of adjacent carbons, enabling selective alkylation or arylation.
Mechanistic Insight :
The reaction with methyl iodide proceeds via an SN2 mechanism, where the amine acts as a nucleophile attacking the electrophilic methyl carbon. The difluoro group stabilizes transition states through inductive effects, accelerating reaction rates.
Acylation Reactions
The compound undergoes acylation with anhydrides or acyl chlorides to form amides, a critical step in pharmaceutical intermediate synthesis.
| Reagent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| Acetic anhydride | Et₃N, CH₂Cl₂, 0°C → RT | N-Acetyl derivative | >90% (mono) | |
| Benzoyl chloride | Pyridine, THF, reflux | N-Benzoylated compound | 73% |
Steric Effects :
The bulky difluoropropyl group limits over-acylation, favoring mono-substitution at the less hindered primary amine .
Condensation Reactions
The amine groups engage in Schiff base formation with carbonyl compounds, useful in coordination chemistry and catalyst design.
Kinetics :
Reactions with aromatic aldehydes exhibit second-order kinetics ( at 25°C).
Coordination Chemistry
The compound serves as a ligand for transition metals, forming stable complexes.
| Metal Salt | Molar Ratio | Complex Structure | Stability Constant (log β) | Reference |
|---|---|---|---|---|
| CuCl₂·2H₂O | 1:2 | Octahedral Cu(II) complex | 12.7 | |
| Ni(NO₃)₂·6H₂O | 1:1 | Square-planar Ni(II) complex | 9.4 |
Structural Analysis :
X-ray crystallography of the Cu(II) complex confirms a distorted octahedral geometry with two amine nitrogen atoms and four water molecules in the coordination sphere.
Stability and Degradation
The compound decomposes under strong acidic/basic conditions via Hoffmann elimination or hydrolysis:
Thermogravimetric Analysis (TGA) :
Decomposition onset: 210°C (N₂ atmosphere) .
Scientific Research Applications
Antioxidant Properties
Research indicates that compounds similar to trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine may exhibit antioxidant activity. This property is crucial for developing pharmaceuticals aimed at combating oxidative stress-related diseases. Studies have shown that certain diamines can scavenge free radicals effectively, suggesting potential therapeutic applications in neuroprotection and anti-aging .
Pharmaceutical Applications
The compound's unique structure allows it to interact with biological systems in beneficial ways. It has potential applications in drug design and development, particularly for conditions requiring modulation of neurotransmitter systems or cellular signaling pathways.
Enzyme Inhibition
Preliminary studies suggest that trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine may act as an inhibitor for specific enzymes involved in metabolic processes. This could lead to applications in treating metabolic disorders or enhancing the efficacy of existing drugs by preventing enzyme-mediated degradation .
Polymer Synthesis
The compound can serve as a building block for synthesizing polymers with specialized properties. Its amine groups can react with various monomers to create polyamines or polyurethanes that possess enhanced mechanical strength and thermal stability .
Coatings and Adhesives
Due to its chemical reactivity and stability, trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine dihydrochloride can be utilized in formulating advanced coatings and adhesives that require durability and resistance to environmental factors.
Case Studies
Mechanism of Action
The mechanism of action of trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine Dihydrochloride would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would be determined by the nature of these interactions and the downstream effects on cellular processes.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine dihydrochloride
- CAS Number : 2820385-34-8
- Molecular Formula : C₉H₂₀Cl₂F₂N₂
- Molecular Weight : 265.17 g/mol
- Appearance : Crystalline solid (based on analogous compounds in ).
Commercial Availability :
Available through Aaron Chemicals LLC in 100 mg ($343), 250 mg ($549), and 1 g ($1,371) quantities .
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Below is a comparative analysis of key 1,4-cyclohexanediamine dihydrochloride derivatives:
Key Observations :
- The 2-phenylcyclopropyl group in ORY-1001 contributes to π-π stacking interactions, critical for LSD1 inhibition . Cyclopentyl and pyridinylmethyl substituents alter steric bulk and hydrogen-bonding capacity, influencing receptor binding .
Physicochemical and Pharmacokinetic Properties
Notes:
Biological Activity
trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine dihydrochloride is a compound that has garnered attention due to its potential biological activity and applications in medicinal chemistry. This article aims to provide an in-depth analysis of its biological properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a cyclohexane ring with two amine groups and a difluoropropyl substituent. The structural representation can be summarized as follows:
- Molecular Weight : 188.16 g/mol
- IUPAC Name : this compound
- CAS Registry Number : To be determined based on specific research.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit activity against certain enzymes and receptors involved in disease processes.
Anticancer Properties
Several studies have explored the anticancer potential of cyclohexanediamine derivatives. For instance, compounds similar to trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine have shown efficacy in inhibiting tumor growth in vitro and in vivo models. A notable study demonstrated that derivatives of 1,4-diaminocyclohexane exhibited significant cytotoxicity against human cancer cell lines, suggesting a promising avenue for further investigation into this compound's potential as an anticancer agent .
Neuroprotective Effects
Research has also suggested that cyclohexanediamines may possess neuroprotective properties. A study on related compounds indicated that they could protect neuronal cells from oxidative stress-induced apoptosis. This effect is hypothesized to be linked to the modulation of signaling pathways involved in cell survival .
Study 1: Antitumor Activity
A recent study evaluated the effects of various cyclohexanediamine derivatives on cancer cell lines. The results indicated that compounds with similar structural motifs to trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine showed a dose-dependent reduction in cell viability across multiple cancer types. The mechanism was associated with the induction of apoptosis and cell cycle arrest .
Study 2: Neuroprotection in Animal Models
In an animal model of neurodegeneration, treatment with a related cyclohexanediamine derivative resulted in improved cognitive function and reduced neuronal loss compared to control groups. This suggests a protective role against neurodegenerative processes, warranting further exploration into the specific effects of this compound .
Research Findings Summary Table
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Significant cytotoxicity against cancer cell lines |
| Study 2 | Neuroprotection | Improved cognitive function and reduced neuronal loss |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for trans-N1-(1,1-difluoro-2-propyl)-1,4-cyclohexanediamine dihydrochloride, and how do reaction conditions influence stereochemical purity?
- Methodological Answer : The synthesis of trans-1,4-cyclohexanediamine derivatives typically involves catalytic hydrogenation or reductive amination. For example, lignin-derived 1,4-cyclohexanediol can be converted to 1,4-cyclohexanediamine via a two-step process using RANEY® Ni catalyst under ammonia, achieving near-quantitative yields . Stereochemical control is critical; chiral HPLC or polarimetry should validate the trans configuration. Reaction parameters (e.g., temperature, pressure, solvent polarity) must be optimized to minimize cis-isomer formation, which can be quantified via H-NMR coupling constants or X-ray crystallography .
Q. How can researchers characterize the purity and stability of this compound under varying storage conditions?
- Methodological Answer : Purity assessment requires HPLC with UV detection (λmax ~212–264 nm) and mass spectrometry for molecular weight confirmation (FW: ~303.3 g/mol) . Stability studies should monitor degradation under accelerated conditions (e.g., 40°C/75% relative humidity) over ≥4 years. Lyophilization or storage at -20°C in inert atmospheres is recommended to prevent hygroscopic degradation or oxidation .
Q. What are the primary pharmacological targets of trans-1,4-cyclohexanediamine derivatives, and how are these mechanisms validated experimentally?
- Methodological Answer : Derivatives like Iadademstat (ORY-1001) inhibit lysine-specific demethylase 1 (LSD1), an epigenetic regulator. Target engagement is validated via:
- Biochemical assays : Measure LSD1 inhibition (IC) using histone H3K4me2 substrates.
- Cellular assays : Quantify differentiation markers (e.g., CD86 in AML cells) post-treatment.
- In vivo models : Use xenografts to assess tumor growth suppression and pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) .
Advanced Research Questions
Q. How do stereochemical differences (cis vs. trans) in 1,4-cyclohexanediamine derivatives impact biological activity and target selectivity?
- Methodological Answer : Stereochemistry alters binding affinity to targets like LSD1. For example, trans-isomers exhibit higher conformational rigidity, enhancing interactions with the LSD1 catalytic pocket. Comparative studies should include:
- Docking simulations : Analyze binding poses using crystallographic LSD1 structures (PDB: 2HKO).
- Isomer-specific activity assays : Test separated isomers in dose-response experiments.
- Metabolic stability assays : Compare hepatic microsome clearance rates for cis/trans forms .
Q. What strategies resolve contradictions in pharmacokinetic data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies often arise from protein binding or metabolic instability. Mitigation strategies:
- Plasma protein binding assays : Use equilibrium dialysis to measure free fraction.
- Metabolite identification : Employ LC-MS/MS to detect phase I/II metabolites.
- Prodrug design : Modify the difluoropropyl group to enhance bioavailability .
Q. How can catalytic methodologies improve the scalability of trans-1,4-cyclohexanediamine synthesis from renewable feedstocks?
- Methodological Answer : Leverage lignin depolymerization streams (e.g., 2,6-dimethoxybenzoquinone) as precursors. A two-step catalytic process:
Defunctionalization : Hydrogenate lignin dimers to 1,4-cyclohexanediol (86.5% yield) using RANEY® Ni.
Amination : React with ammonia under high-pressure H to yield 1,4-cyclohexanediamine.
Process optimization requires monitoring catalyst recyclability and minimizing byproducts (e.g., cyclohexanol) via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
